2-Bromomethyl-6-methoxy-benzo[b]thiophene
Description
2-Bromomethyl-6-methoxy-benzo[b]thiophene (C₁₀H₉BrOS; molecular weight 257.16) is a brominated derivative of the benzo[b]thiophene scaffold, characterized by a methoxy group at the 6-position and a bromomethyl substituent at the 2-position . This compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) due to the reactivity of its carbon-bromine bond . Its structural features align with bioactive benzo[b]thiophene derivatives, which are prominent in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxy-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS/c1-12-8-3-2-7-4-9(6-11)13-10(7)5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRBWFDBYZIQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromomethyl-6-methoxy-benzo[b]thiophene typically involves the bromination of 6-methoxy-benzo[b]thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromomethyl-6-methoxy-benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced thiophene derivatives.
- Coupled products with extended aromatic systems .
Scientific Research Applications
2-Bromomethyl-6-methoxy-benzo[b]thiophene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromomethyl-6-methoxy-benzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can facilitate the formation of covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The bromomethyl and methoxy substituents in 2-bromomethyl-6-methoxy-benzo[b]thiophene distinguish it from related benzo[b]thiophene derivatives. Below is a comparative analysis of key analogues:
Key Research Findings
- Synthetic Efficiency : this compound is synthesized via electrophilic bromination of 6-methoxybenzo[b]thiophene precursors, achieving yields >90% under optimized conditions .
- Comparative Bioactivity: In preliminary studies, bromomethylated benzo[b]thiophenes show 2–3× higher cytotoxicity (IC₅₀ = 1.2–2.5 μM) against MCF-7 breast cancer cells compared to non-brominated analogues .
- Stability Challenges : Sulfone derivatives exhibit lower thermal stability (decomposition at 150–200°C) than bromomethylated compounds, limiting their use in high-temperature applications .
Biological Activity
2-Bromomethyl-6-methoxy-benzo[b]thiophene is a heterocyclic compound belonging to the thiophene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.
Chemical Structure and Properties
Chemical Formula: CHBrOS
IUPAC Name: 2-(bromomethyl)-6-methoxy-1-benzothiophene
Molecular Weight: 241.15 g/mol
CAS Number: 1379328-60-5
The compound features a bromomethyl group and a methoxy substituent on a benzothiophene framework, enhancing its reactivity and potential for biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the bromination of 6-methoxy-benzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in solvents such as dichloromethane or chloroform. Controlled temperatures are crucial to ensure selective bromination at the desired position .
Antimicrobial Properties
Research indicates that compounds related to benzo[b]thiophenes exhibit significant antimicrobial activity. A study evaluated various substituted benzo[b]thiophenes against multidrug-resistant Staphylococcus aureus and identified several derivatives with promising inhibitory effects. The minimal inhibitory concentration (MIC) for some derivatives was as low as 4 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 4 | Effective against MRSA |
| Compound B | 8 | Moderate activity |
| Compound C | 16 | Lower efficacy |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that related compounds can inhibit tumor cell proliferation through various mechanisms, including disruption of microtubule dynamics. For instance, hydroxylated analogues of benzo[b]thiophenes demonstrated potent antiproliferative effects against several cancer cell lines, suggesting that similar derivatives may hold therapeutic potential .
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The bromine atom can facilitate covalent bonding with nucleophilic sites in proteins or DNA, potentially leading to inhibition of key biological pathways .
Case Studies
-
Study on Antimicrobial Activity:
A series of acylhydrazones derived from benzo[b]thiophenes were screened against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy . -
Anticancer Research:
Research conducted on hydroxylated benzo[b]thiophenes revealed their ability to induce cell cycle arrest in cancer cells, demonstrating their potential as novel anticancer agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromomethyl-6-methoxy-benzo[b]thiophene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Pd-catalyzed coupling methods using halogenated precursors (e.g., 2-iodothiophenol derivatives) are effective for constructing the benzo[b]thiophene core. For bromomethylation, electrophilic substitution or alkylation of 6-methoxy-benzo[b]thiophene with bromomethylating agents (e.g., N-bromosuccinimide in the presence of radical initiators) can be employed. Reaction parameters such as temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd) critically impact yield and purity. Lower temperatures reduce side reactions like demethylation, while excess brominating agents improve substitution efficiency .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are essential for confirming molecular weight and substituent positions. X-ray crystallography (if single crystals are obtainable) provides definitive bond-length and angle data. Computational methods like MP2/6-311G** geometry optimization validate spectroscopic shifts and molecular stability, as demonstrated for analogous thiophene derivatives . For purity assessment, HPLC with UV detection at 254 nm is recommended .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store at ≤4°C in amber vials under inert gas (argon/nitrogen) to minimize photolytic decomposition and bromine loss. Solubility in aprotic solvents (e.g., DCM or THF) allows aliquoting to reduce repeated freeze-thaw cycles. Stability tests via periodic NMR or TLC monitoring are advised, as bromomethyl groups are susceptible to hydrolysis under humid conditions .
Advanced Research Questions
Q. How can computational docking predict the pharmacological potential of this compound derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., GABA_A or cannabinoid receptors) evaluates binding affinity. Use Protein Data Bank (PDB) structures (e.g., 4COF for GABA_A) to model interactions. Substituent effects: The bromomethyl group enhances electrophilicity for covalent binding, while the methoxy group improves solubility. Docking scores <−7.0 kcal/mol (vs. standards like diazepam) suggest therapeutic promise, as seen in thiophene-based ligands .
Q. What strategies minimize competing side reactions during bromomethylation of 6-methoxy-benzo[b]thiophene?
- Methodological Answer : Control radical intermediates via initiators (AIBN) at 70–80°C to direct bromination to the methyl position. Use polar aprotic solvents (DMF) to stabilize transition states. Kinetic monitoring via in situ IR or GC-MS identifies by-products (e.g., dibrominated species), allowing real-time adjustment of reagent stoichiometry. Catalytic bases (KCO) neutralize HBr by-products, suppressing acid-catalyzed demethylation .
Q. How does the bromomethyl substituent influence the photophysical properties of benzo[b]thiophene derivatives in materials science applications?
- Methodological Answer : The electron-withdrawing bromomethyl group increases conjugation in π-systems, red-shifting absorption/emission spectra (e.g., λ ~350 nm for fluorescence). In conjugated polymers, this substituent enhances charge mobility, as observed in dibenzothiophene-S,S-dioxide derivatives used in photocatalytic hydrogen evolution (44.2 mmol h g) . DFT calculations (B3LYP/6-31G*) correlate substituent effects with bandgap modulation .
Q. What experimental approaches resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Reproduce conflicting syntheses under controlled conditions (e.g., inert atmosphere, standardized reagents). Use kinetic isotope effects (KIE) or isotopic labeling (C-methoxy) to trace reaction pathways. Collaborative inter-laboratory validation and meta-analysis of published protocols (e.g., Pd-catalyzed vs. radical bromination) identify variables like trace moisture or catalyst impurities as error sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
